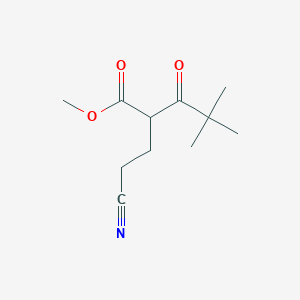
Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
Vue d'ensemble
Description
Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate (M2CEDMOP) is a versatile and important chemical compound used in a wide variety of scientific research applications. It is a type of carboxylic acid ester, and is a key component in the synthesis of various compounds and materials. M2CEDMOP is also known as 2-cyanoethyl dimethyloxopentanoate, 2-cyanoethyl-4,4-dimethyl-3-oxopentanoic acid ester, and dimethyl 2-(2-cyanoethyl)-3-oxopentanoate.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Formation of γ‐Keto Esters : Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate is utilized in the formation of γ‐keto esters from β‐keto esters, involving reactions with diethylzinc and other compounds. This process is significant in organic syntheses, particularly in the creation of complex organic molecules (Ronsheim, Hilgenkamp, & Zercher, 2003).
Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates : The compound is involved in synthesizing dimethyl 3-oxopentane-1,5-dioate derivatives. These derivatives are crucial for creating heteroaryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, which have applications in pharmaceutical and agrochemical industries (Pahovnik et al., 2008).
Synthesis of Poly(vinylidene fluoride) Hollow Fiber Membranes : The compound, as part of RhodiasolvⓇ PolarClean, is used in preparing poly(vinylidene fluoride) hollow fiber membranes. These membranes have significant applications in water treatment and purification processes (Hassankiadeh et al., 2015).
Study of Physicochemical Properties : A study focused on the physicochemical properties of Rhodiasolv®Polarclean, which contains methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate. Understanding these properties is crucial for its application as an alternative to hazardous solvents in chemical processes (Randová et al., 2016).
Biochemical and Medical Research
Metabolism in Pancreatic Islets : Research has explored how 4-methyl-2-oxopentanoate, a related compound, is metabolized in rat pancreatic islets. This research helps understand the biochemical pathways in islet cells, which is significant for diabetes research (Hutton, Sener, & Malaisse, 1979).
Study on Branched Chain Oxoacid Oxidation in Liver : Investigating the oxidation of 4-methyl-2-oxopentanoate in rat liver mitochondria provides insights into the metabolic pathways of branched-chain amino acids. This understanding is crucial for studying metabolic diseases and energy metabolism in cells (May, Aftring, & Buse, 1980).
Propriétés
IUPAC Name |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)9(13)8(6-5-7-12)10(14)15-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAIUDWEBDTTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(CCC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164978 | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate | |
CAS RN |
1384429-23-5 | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)





![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
